1-fluoro-6-azaspiro[2.5]octane hydrochloride
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Overview
Description
1-fluoro-6-azaspiro[2.5]octane hydrochloride is a chemical compound with the molecular formula C7H13ClFN and a molecular weight of 165.63 g/mol It is a spiro compound, characterized by a unique bicyclic structure where a nitrogen atom is part of one of the rings
Preparation Methods
The synthesis of 1-fluoro-6-azaspiro[2.5]octane hydrochloride typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of a fluoroalkyl halide with a spirocyclic amine in the presence of a base. The reaction conditions often include solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at room temperature or under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-fluoro-6-azaspiro[2.5]octane hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiols.
Oxidation Reactions: The nitrogen atom in the spirocyclic ring can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding amine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium azide would yield azido derivatives, while oxidation reactions would yield N-oxides.
Scientific Research Applications
1-fluoro-6-azaspiro[2.5]octane hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-fluoro-6-azaspiro[2.5]octane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can form strong hydrogen bonds with target molecules, enhancing its binding affinity. The spirocyclic structure also contributes to its unique binding properties, allowing it to interact with multiple sites on the target molecule. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
1-fluoro-6-azaspiro[2.5]octane hydrochloride can be compared with other similar compounds, such as:
1,1-difluoro-6-azaspiro[2.5]octane hydrochloride: This compound has two fluorine atoms instead of one, which can affect its chemical reactivity and biological activity.
6-azaspiro[2.5]octane hydrochloride:
The presence of the fluorine atom in this compound makes it unique, as it can form stronger interactions with target molecules, enhancing its potential as a therapeutic agent.
Properties
CAS No. |
2648948-00-7 |
---|---|
Molecular Formula |
C7H13ClFN |
Molecular Weight |
165.63 g/mol |
IUPAC Name |
2-fluoro-6-azaspiro[2.5]octane;hydrochloride |
InChI |
InChI=1S/C7H12FN.ClH/c8-6-5-7(6)1-3-9-4-2-7;/h6,9H,1-5H2;1H |
InChI Key |
HVQLLUCGQLNNEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CC2F.Cl |
Purity |
95 |
Origin of Product |
United States |
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